N,N-Diethyl-4-methylquinoline-6-carboxamide
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Overview
Description
N,N-Diethyl-4-methylquinoline-6-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring system substituted with diethyl and methyl groups, as well as a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methylquinoline-6-carboxamide typically involves the reaction of 4-methylquinoline with diethylamine and a carboxylating agent. One common method includes the following steps:
Starting Material: 4-methylquinoline.
Reagents: Diethylamine, carboxylating agent (e.g., carbon dioxide or phosgene).
Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-methylquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N,N-Diethyl-4-methylquinoline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-methylquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-methylquinoline-3-carboxamide
- N,N-Diethyl-4-methylquinoline-5-carboxamide
- N,N-Diethyl-4-methylquinoline-7-carboxamide
Uniqueness
N,N-Diethyl-4-methylquinoline-6-carboxamide is unique due to its specific substitution pattern on the quinoline ring This particular arrangement of functional groups can result in distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
91776-74-8 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N,N-diethyl-4-methylquinoline-6-carboxamide |
InChI |
InChI=1S/C15H18N2O/c1-4-17(5-2)15(18)12-6-7-14-13(10-12)11(3)8-9-16-14/h6-10H,4-5H2,1-3H3 |
InChI Key |
SIPCYESACHKORY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=CN=C2C=C1)C |
Origin of Product |
United States |
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